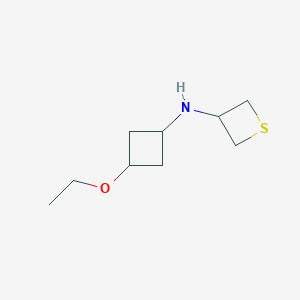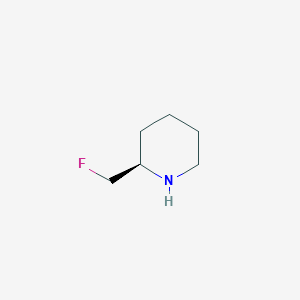
5-Chloro-2-fluoro-4-(2-fluoroethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-fluoro-4-(2-fluoroethoxy)aniline is a chemical compound with the molecular formula C8H8ClF2NO and a molecular weight of 207.61 g/mol It is an aniline derivative characterized by the presence of chloro, fluoro, and fluoroethoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-4-(2-fluoroethoxy)aniline typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 5-chloro-2-fluoro-4-nitroaniline with 2-fluoroethanol under basic conditions, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-4-(2-fluoroethoxy)aniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluoro and chloro substituents on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to form the amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Substituted aniline derivatives.
Oxidation: Nitroso or nitro compounds.
Reduction: Amines.
Scientific Research Applications
5-Chloro-2-fluoro-4-(2-fluoroethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-4-(2-fluoroethoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: An organofluorine compound with similar structural features but lacking the chloro and fluoroethoxy substituents.
2-Chloro-5-fluoroaniline: Another aniline derivative with chloro and fluoro substituents but without the fluoroethoxy group.
2-Fluoro-5-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of the fluoroethoxy group.
Uniqueness
5-Chloro-2-fluoro-4-(2-fluoroethoxy)aniline is unique due to the presence of both chloro and fluoroethoxy substituents, which can impart distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H8ClF2NO |
|---|---|
Molecular Weight |
207.60 g/mol |
IUPAC Name |
5-chloro-2-fluoro-4-(2-fluoroethoxy)aniline |
InChI |
InChI=1S/C8H8ClF2NO/c9-5-3-7(12)6(11)4-8(5)13-2-1-10/h3-4H,1-2,12H2 |
InChI Key |
LFFYXWLGRRVING-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OCCF)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


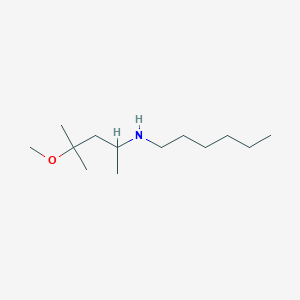
![2-Amino-4,4-difluoro-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B13337545.png)
![9,11-Dichlorodibenzo[b,f][1,4]thiazepine](/img/structure/B13337547.png)
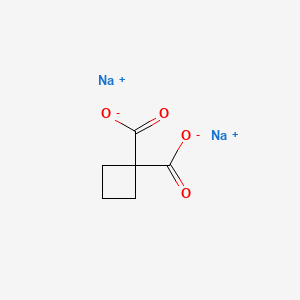
![2-(3-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B13337557.png)
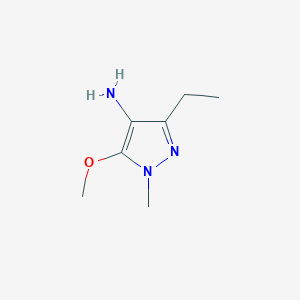

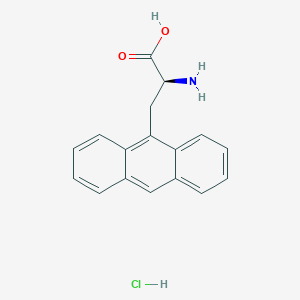
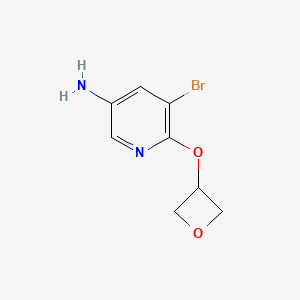
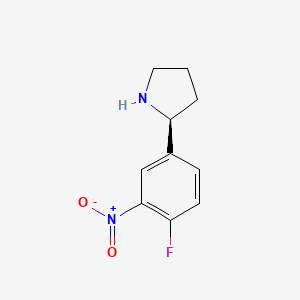
![Ethyl 2-bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylate](/img/structure/B13337585.png)
